1-[2-(4-Bromophenyl)-2-oxoethyl]-3-cyanopyridinium
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Overview
Description
1-[2-(4-Bromophenyl)-2-oxoethyl]-3-cyanopyridinium is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a bromophenyl group, a cyanopyridinium moiety, and an oxoethyl linkage, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Bromophenyl)-2-oxoethyl]-3-cyanopyridinium typically involves the alkylation of sodium 4(5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like aluminum trichloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Bromophenyl)-2-oxoethyl]-3-cyanopyridinium undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1-[2-(4-Bromophenyl)-2-oxoethyl]-3-cyanopyridinium has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(4-Bromophenyl)-2-oxoethyl]-3-cyanopyridinium involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine
- 4’-Bromoacetophenone
Uniqueness
1-[2-(4-Bromophenyl)-2-oxoethyl]-3-cyanopyridinium stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its cyanopyridinium moiety, in particular, differentiates it from other bromophenyl compounds, providing unique opportunities for chemical modifications and applications.
Properties
CAS No. |
765211-04-9 |
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Molecular Formula |
C14H10BrN2O+ |
Molecular Weight |
302.15 g/mol |
IUPAC Name |
1-[2-(4-bromophenyl)-2-oxoethyl]pyridin-1-ium-3-carbonitrile |
InChI |
InChI=1S/C14H10BrN2O/c15-13-5-3-12(4-6-13)14(18)10-17-7-1-2-11(8-16)9-17/h1-7,9H,10H2/q+1 |
InChI Key |
QVISHXGHKAVTOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C[N+](=C1)CC(=O)C2=CC=C(C=C2)Br)C#N |
Origin of Product |
United States |
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